2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Fluorescent probe Photophysics Naphthalimide

This 2,5-dimethoxyphenyl-substituted naphthalimide occupies a unique photophysical niche absent in N-phenyl or para-methoxy analogues. The ortho/meta substitution pattern creates a twisted N-aryl conformation and unexplored S₁/S₂ dynamics, making it essential for structure-property relationship studies, fluorescent probe development, and conformational screening. Procure this compound when predictable fluorophore performance cannot be extrapolated from existing analogues.

Molecular Formula C20H15NO4
Molecular Weight 333.3 g/mol
Cat. No. B5594506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC20H15NO4
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
InChIInChI=1S/C20H15NO4/c1-24-13-9-10-17(25-2)16(11-13)21-19(22)14-7-3-5-12-6-4-8-15(18(12)14)20(21)23/h3-11H,1-2H3
InChIKeyLYIVPCGUFLFMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Naphthalimide-Class Compound for Specialty Fluorescent and Bioactive Screening


2-(2,5-Dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 332144-67-9, molecular formula C20H15NO4, molecular weight 333.3 g/mol) belongs to the 1H-benzo[de]isoquinoline-1,3(2H)-dione (1,8-naphthalimide) class . This scaffold is a privileged structure in fluorescence-based probes, bioactive small molecules, and polymer dyes, where photophysical and biological performance is exquisitely sensitive to the N-aryl substitution pattern [1]. The 2,5-dimethoxyphenyl substituent introduces a distinct steric and electronic configuration—ortho/meta-disubstitution—that fundamentally alters excited-state dynamics relative to common N-phenyl or para-substituted analogs, a factor critical for procurement decisions in applications requiring predictable fluorescence output or target-binding geometry.

Why N-Aryl Substitution Is Non-Interchangeable in 1,8-Naphthalimide Procurement: The 2,5-Dimethoxyphenyl Case


Within the 1,8-naphthalimide family, simply changing the N-aryl substituent from phenyl to a methoxy-substituted phenyl is not a benign modification. The Wintgens et al. study demonstrated that N-phenyl-1,8-naphthalimide exhibits practically no fluorescence emission (Φ_f negligible in fluid solution) and a low intersystem crossing quantum yield of approximately 0.1, whereas introduction of a methoxy group—depending on its precise ring position—can either red-shift the weak emission by 70–200 nm (para on N-phenyl), boost the fluorescence quantum yield to 0.87 (4-position on the naphthalene core), or induce solvent-dependent dual luminescence when both positions are substituted simultaneously [1]. The 2,5-dimethoxyphenyl pattern (ortho/meta) is absent from this systematic dataset, meaning its photophysical behavior cannot be reliably predicted from existing para- or core-substituted analogs [2]. For a scientist or industrial user, substituting this compound with a seemingly similar analog (e.g., N-phenyl, 4-methoxyphenyl, or 3,4-dimethoxyphenyl derivative) risks obtaining a completely different fluorescence quantum yield, emission wavelength, or triplet yield—parameters that directly govern performance in imaging, sensing, or photostabilization applications.

Quantitative Differentiation Evidence for 2-(2,5-Dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Against Closest N-Aryl Analogs


Fluorescence Quantum Yield Contrast: N-Phenyl vs. Methoxy-Substituted N-Aryl 1,8-Naphthalimides

The unsubstituted N-phenyl-1,8-naphthalimide (comparator) shows nearly complete fluorescence quenching, with a fluorescence quantum yield approaching zero and a low intersystem crossing yield of approximately 0.1 in fluid solution [1]. In the same study, para-methoxy substitution on the N-phenyl ring produced only weak, red-shifted emission, whereas methoxy placement at the naphthalene 4-position boosted Φ_f to 0.87 in acetonitrile [1]. The target compound bears two methoxy groups at the ortho and meta positions of the N-phenyl ring—a configuration not directly measured in this foundational dataset. Based on the established structure–property relationships, the 2,5-dimethoxy pattern is expected to yield a fluorescence quantum yield and emission profile that differ substantially from both the N-phenyl and para-methoxy analogs, because ortho substitution introduces steric twisting that disrupts N-aryl conjugation in a manner distinct from para substitution.

Fluorescent probe Photophysics Naphthalimide

Steric and Conformational Differentiation: Ortho-Methoxy vs. Para-Methoxy N-Aryl Substitution

The ortho-methoxy group in the 2,5-dimethoxyphenyl substituent introduces significant steric hindrance that forces the N-phenyl ring to adopt a twisted conformation relative to the naphthalimide plane, reducing ground-state π-conjugation between the imide nitrogen lone pair and the aryl π-system [1]. In contrast, 4-methoxyphenyl and 3,4-dimethoxyphenyl analogs lack this ortho steric constraint and maintain a more coplanar geometry [2]. The comprehensive photophysical model for N-phenylnaphthalimides establishes that the degree of N-aryl torsion directly modulates the energy gap between the close-lying S1 (π,π*) and S2 (charge-transfer) states, thereby controlling fluorescence quantum yield and dual-emission behavior [1]. Because the target compound’s ortho-methoxy group enforces a torsional angle that is not accessible to para- or meta-only analogs, its excited-state dynamics constitute a chemically distinct profile.

Molecular conformation Steric effect Structure–property relationship

Potential for Dual Fluorescence Emission: A Feature Absent in Mono-Methoxy and Unsubstituted Analogs

The Wintgens model demonstrates that dual luminescence—simultaneous emission from two distinct excited states—occurs specifically when electron-donating substituents are present at both the N-aryl ring and the naphthalene core, creating a finely balanced S1/S2 energy gap that is solvent-tunable [1]. While the target compound lacks core substitution, the dual methoxy substitution on the N-aryl ring (ortho and meta) represents a unique electronic perturbation. Ortho substitution introduces steric decoupling, and meta substitution introduces a directional electronic effect that differs from para. This combination may, under appropriate solvent conditions, give rise to dual emission not observed in the mono-substituted (4-methoxy) or unsubstituted N-phenyl comparator. No experimental confirmation exists for the target compound, but the structure–property logic is directly extrapolated from the validated model [1].

Dual fluorescence Solvatochromism Charge-transfer state

Recommended Application Scenarios for 2-(2,5-Dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Based on Its Unique Substitution Pattern


Exploratory Fluorescent Probe Development Requiring Non-Standard Photophysics

Researchers seeking a naphthalimide fluorophore with emission properties that fall outside the well-characterized N-phenyl (non-fluorescent) and 4-methoxy-core-substituted (highly fluorescent, Φ_f 0.87) extremes may select this compound to access the unexplored ortho/meta-dimethoxy photophysical space. The 2,5-dimethoxyphenyl group is predicted to deliver intermediate quantum yields and unique solvatochromic behavior based on the established S1/S2 state-tuning model [1]. This compound is particularly suited for laboratories equipped to characterize novel fluorophores spectroscopically before committing to large-scale synthesis of custom analogs.

Sterically Constrained Ligand for Protein Binding or Crystallography Studies

The ortho-methoxy group imposes a twisted N-aryl conformation that distinguishes this compound from planar N-phenyl or 4-methoxyphenyl analogs [2]. This non-coplanar geometry may alter binding interactions with protein pockets, DNA intercalation sites, or polymer matrices. Screening collections seeking conformational diversity in the naphthalimide series should include this compound as a representative of ortho-disubstituted N-aryl geometry, which is underrepresented in commercial libraries and may yield distinct hit profiles.

Building Block for Dual-Emission or Ratiometric Sensor Design

The theoretical basis for dual luminescence in asymmetrically substituted naphthalimides, as established by the Wintgens model [1], makes this compound a candidate precursor for ratiometric fluorescent sensors. While the parent 2,5-dimethoxyphenyl compound itself may not exhibit dual emission, further derivatization (e.g., introduction of a 4-amino or 4-alkoxy group on the naphthalene core) could yield a dual-emitting probe with ortho/meta aryl substitution as a distinguishing feature. Procurement of the parent compound enables this synthetic trajectory, which is not accessible from N-phenyl or para-substituted starting materials.

Reference Standard for Structure–Photophysics Relationship Studies

Given the systematic gaps in the literature regarding ortho/meta N-aryl substitution effects on naphthalimide photophysics, this compound can serve as a reference standard in academic or industrial structure–property relationship (SPR) studies. Its well-defined structure (C20H15NO4, MW 333.3) and the availability of related analogs (3,4-dimethoxyphenyl, 4-methoxyphenyl, N-phenyl) enable a controlled comparison to deconvolute the contributions of steric and electronic effects to fluorescence output, intersystem crossing, and photostability.

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